Z-D-Arg(Z)-OSu, also known as Z-D-arginine N-hydroxysuccinimide ester, is a biochemical compound notable for its role in peptide synthesis and bioconjugation. This compound is particularly valued for its ability to form stable amide bonds, which are crucial in the construction of peptides and proteins. Z-D-Arg(Z)-OSu is classified under the category of amino acid derivatives, specifically as a protected form of arginine, which is an essential amino acid involved in various biological processes.
The synthesis of Z-D-Arg(Z)-OSu involves several key steps that ensure the protection of the amino and guanidino groups of arginine. The process typically begins with the following methods:
Z-D-Arg(Z)-OSu has a specific molecular structure characterized by its protective groups and functional moieties:
The structural integrity provided by these protective groups enhances stability during chemical reactions and contributes to its utility in biochemical applications.
Z-D-Arg(Z)-OSu participates in several significant chemical reactions:
Z-D-Arg(Z)-OSu exerts its effects primarily through its interaction with specific enzymes and receptors within biological systems:
The physical and chemical properties of Z-D-Arg(Z)-OSu are crucial for its application in research:
These properties dictate how Z-D-Arg(Z)-OSu is handled in laboratory settings and influence its efficacy in various applications.
Z-D-Arg(Z)-OSu has several significant applications in scientific research:
Z-D-Arg(Z)-OSu ($\ce{C34H35N5O10}$, MW 673.69 g/mol) serves as a carboxyl-activated, stereochemically defined arginine derivative designed for efficient peptide bond formation. The OSu ester activates the carbonyl group toward nucleophilic attack by amine groups, facilitating rapid amide bond formation with minimal racemization. Critically, the dual Z-protection ensures side chain integrity during synthesis: the α-amino Z-group is stable under basic conditions but removable via hydrogenolysis or mild acids, while the $N^ω$-Z group protects the highly nucleophilic guanidine moiety from undesired coupling or cyclization reactions. This protection is vital given arginine's propensity to form side products during activation or acylation steps. The D-configuration at the α-carbon enables the construction of peptides resistant to enzymatic degradation, which is crucial for developing stable peptide-based therapeutics and probes [1] [3] [7].
Table 1: Key Chemical Identifiers of Z-D-Arg(Z)-OSu
Property | Value |
---|---|
CAS Registry Number | 139211140 (PubChem CID) |
Molecular Formula | $\ce{C34H35N5O10}$ |
Molecular Weight | 673.69 g/mol |
IUPAC Name | (2R)-5-{[(Benzyloxy)carbonyl]amino}-2-({[(benzyloxy)carbonyl]amino}methyl)amino)pentanoic acid 2,5-dioxopyrrolidin-1-yl ester |
Protection Scheme | $N^α$,$N^ω$-di-Z |
Activation | $N$-Hydroxysuccinimide ester (OSu) |
The evolution of protected amino acid derivatives like Z-D-Arg(Z)-OSu parallels advancements in peptide synthesis methodologies. The carbobenzyloxy (Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, revolutionized peptide synthesis by providing an acid-labile protecting group compatible with early solution-phase techniques. However, the advent of solid-phase peptide synthesis (SPPS) by Merrifield in 1963 necessitated derivatives with enhanced orthogonality and stability. Hydroxysuccinimide esters emerged in the 1960s–1970s as efficient acylating agents due to their moderate reactivity and low racemization tendencies, as demonstrated by the commercial availability of Z-Val-OSu (1960s) and Z-Ala-OSu (1960s) [2] [4].
D-Amino acid derivatives gained prominence with the discovery of naturally occurring D-residue-containing peptides (e.g., gramicidin, actinomycins) and their role in biological stability. The specific need for protected D-arginine derivatives intensified upon identifying D-arginine in non-ribosomal peptides like d-capreomycidine in faulknamycin, reported in 2020 [6]. Z-D-Arg(Z)-OSu represents a response to these synthetic challenges, combining the stability of di-Z protection with the reliability of OSu activation for SPPS and fragment condensation. Its development reflects a broader trend toward derivatives that ensure stereochemical fidelity and suppress side reactions during complex peptide assembly [3] [6].
Table 2: Evolution of Key Z-Protected OSu Ester Derivatives
Compound | CAS Number | Year Introduced | Role in Development |
---|---|---|---|
Z-Val-OSu | 3496-11-5 | 1960s | Early SPPS-compatible aliphatic amino acid |
Z-Ala-OSu | 3401-36-3 | 1960s | Simplified backbone for fragment coupling |
Z-D-Arg-OH | 6382-93-0 | Pre-1980 | Precursor for activated D-arginine derivatives |
Z-D-Arg(Z)-OSu | 139211140 | Post-2000 | Dual-protected D-arginine for complex SPPS |
Z-D-Arg(Z)-OSu occupies a critical niche in synthetic organic chemistry by enabling three strategic objectives:
Compared to mono-protected analogs (e.g., Z-D-Arg-OH), Z-D-Arg(Z)-OSu offers superior reaction control. Unlike phosphonium or uronium-based coupling reagents (e.g., HBTU), which require in situ activation, its pre-activated nature ensures consistent coupling kinetics, reducing diastereomer formation in sensitive sequences. Recent applications include synthesizing D-arginine-containing analogs of therapeutic peptides like enkephalins and HIV-Tat derivatives, where maintaining chiral purity is paramount for activity [7] [8].
Table 3: Comparative Analysis of Arginine Derivatives in Peptide Synthesis
Parameter | Z-D-Arg(Z)-OSu | Z-D-Arg-OH | Boc-Lys(Boc)-OSu [5] |
---|---|---|---|
Molecular Weight | 673.69 g/mol | 308.33 g/mol | 443.49 g/mol |
Protection | $N^α$,$N^ω$-di-Z | $N^α$-Z | $N^α$,$N^ε$-di-Boc |
Activation | Pre-activated (OSu) | Requires in situ activation | Pre-activated (OSu) |
Side Reaction Risk | Low (guanidine protected) | Moderate | Low (amine protected) |
Primary Application | D-Arg incorporation | Solution-phase coupling | Lysine-rich sequences |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: